![molecular formula C19H36O3 B1247527 Oxiraneoctanoic acid, 3-octyl-, methyl ester, cis-](/img/structure/B1247527.png)
Oxiraneoctanoic acid, 3-octyl-, methyl ester, cis-
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Overview
Description
Oxiraneoctanoic acid, 3-octyl-, methyl ester, cis- is a natural product found in Xeranthemum annuum with data available.
Scientific Research Applications
Chemical Synthesis and Transformations
Oxiraneoctanoic acid, 3-octyl-, methyl ester, cis- has been involved in various chemical synthesis and transformation studies. For instance, its derivatives have been used in the study of oxymercuration-demercuration reactions of fatty esters, which is critical in understanding the chemical transformations of unsaturated fatty acids (Lam & Jie, 1976). Moreover, the synthesis of gallate ester derivatives from cis-oak lactone, a process involving oxiraneoctanoic acid, has been researched, highlighting its role in organic synthesis (Raunkjær et al., 2001).
Applications in Organic Synthesis
The compound has been utilized in the preparation of enantiomerically pure esters of cis- and trans-epoxysuccinic acid, showcasing its significance in the field of organic chemistry and enzymatic procedures (Crout et al., 1993). Additionally, its use in the thermal alteration of cyclic fatty acids from flaxseed extract illustrates its potential in the study of lipid chemistry and biochemistry (Vick et al., 1979).
Oxidation and Chemical Behavior Studies
Studies on the oxidation of monethenoid fatty acids and esters, involving compounds like oxiraneoctanoic acid, shed light on the autoxidation and the chemical behavior of fatty acids under different conditions (Gold & Skellon, 1959).
Nutritional and Biological Analysis
Antibacterial Properties
There is also research indicating that derivatives of oxiraneoctanoic acid found in organisms like Spirulina platensis exhibit antibacterial properties, which is crucial for understanding natural antibacterial agents (Agustini & Wijayanto, 2020).
properties
Product Name |
Oxiraneoctanoic acid, 3-octyl-, methyl ester, cis- |
---|---|
Molecular Formula |
C19H36O3 |
Molecular Weight |
312.5 g/mol |
IUPAC Name |
methyl 8-[(2S,3R)-3-octyloxiran-2-yl]octanoate |
InChI |
InChI=1S/C19H36O3/c1-3-4-5-6-8-11-14-17-18(22-17)15-12-9-7-10-13-16-19(20)21-2/h17-18H,3-16H2,1-2H3/t17-,18+/m1/s1 |
InChI Key |
CAMHHLOGFDZBBG-MSOLQXFVSA-N |
Isomeric SMILES |
CCCCCCCC[C@@H]1[C@@H](O1)CCCCCCCC(=O)OC |
SMILES |
CCCCCCCCC1C(O1)CCCCCCCC(=O)OC |
Canonical SMILES |
CCCCCCCCC1C(O1)CCCCCCCC(=O)OC |
synonyms |
cis-9,10-epoxystearate methyl ester methyl 9,10-epoxystearate methyl 9,10-epoxystearate, (2R-cis)-isomer methyl 9,10-epoxystearate, (2R-trans)-isomer methyl 9,10-epoxystearate, (2S-cis)-isomer methyl 9,10-epoxystearate, (cis)-isomer methyl 9,10-epoxystearate, (trans)-isomer methyl 9,10-epoxystearate, carboxy 14C-labeled, (cis)-isomer methyl cis-9,10-epoxystearate trans-9,10-epoxystearate methyl este |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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